4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one 4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17218482
InChI: InChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3
SMILES:
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC17218482

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one -

Specification

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name 4-hydroxy-1-methyl-7-phenoxyquinolin-2-one
Standard InChI InChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3
Standard InChI Key YSAGREGBQPWKNX-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=CC1=O)O

Introduction

Chemical Structure and Crystallographic Insights

Core Structural Features

The quinolin-2(1H)-one scaffold consists of a bicyclic system with a lactam ring (Fig. 1). In 4-hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one, the hydroxy group at position 4 participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 2, stabilizing the planar quinoline core . The phenoxy group at position 7 introduces steric bulk and electronic effects, influencing solubility and intermolecular interactions.

Crystallographic studies of analogous compounds, such as 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, reveal planar quinoline systems with deviations ≤0.059 Å from the least-squares plane . The phenyl ring in this analog is rotated by 62.16° relative to the quinoline plane, a feature likely mirrored in the phenoxy-substituted derivative .

Intermolecular Interactions

In the solid state, intermolecular O–H···O hydrogen bonds form infinite chains along the b-axis, as observed in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one . Weak π–π stacking interactions between aromatic rings further stabilize the crystal lattice, with centroid-centroid distances of ~3.94 Å . These interactions are critical for predicting solubility and crystallization behavior.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Quinoline Core Formation: The Skraup synthesis condenses aniline derivatives with glycerol under acidic conditions to form the quinoline backbone .

  • Hydroxylation: Position 4 is functionalized via hydroxylation using hydrogen peroxide or peracids .

  • Methylation: The methyl group at position 1 is introduced using methyl iodide or dimethyl sulfate under basic conditions .

  • Phenoxylation: A nucleophilic aromatic substitution reaction installs the phenoxy group at position 7, often requiring catalytic Cu or Pd .

Table 1: Representative Synthesis Conditions for Quinolin-2(1H)-one Derivatives

StepReagents/ConditionsYield (%)Reference
Quinoline FormationAniline, glycerol, H₂SO₄, 150°C60–70
HydroxylationH₂O₂, AcOH, 80°C75–85
PhenoxylationPhenol, K₂CO₃, CuCl, DMF, 120°C50–60

Industrial Optimization

Continuous flow reactors and automated purification systems enhance yield (≥80%) and reduce costs. Solvent recovery systems and catalytic recycling align with green chemistry principles .

Physicochemical Properties

Tautomerism and Solubility

The compound exhibits keto-enol tautomerism, favoring the enol form in non-polar solvents and the keto form in polar media . The phenoxy group reduces aqueous solubility (logP ≈ 3.2) compared to methoxy analogs (logP ≈ 2.5) .

Thermal and Photochemical Stability

Differential scanning calorimetry (DSC) reveals a melting point >250°C, indicative of robust intermolecular forces . Photodegradation under UV light produces 7-phenoxy-1-methylquinoline-2,4-dione, necessitating storage in amber containers .

Biological Activities and Mechanisms

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Analogs

MicroorganismMIC (µg/mL)Derivative StructureReference
S. aureus324-Hydroxy-3-phenyl
E. coli164-Hydroxy-7-methoxy

Anticancer Mechanisms

Derivatives induce apoptosis in cancer cells via PI3Kα inhibition and G2/M cell cycle arrest. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone achieves IC₅₀ values of 1.2 µM against MCF-7 cells .

Industrial and Material Science Applications

Antioxidant Additives

In lubricating greases, quinolin-2(1H)-one derivatives scavenge free radicals, extending product lifespan. ASTM D942 testing shows oxidation induction times improved by 40% compared to baseline .

Coordination Chemistry

The hydroxy and carbonyl groups act as bidentate ligands, forming stable complexes with Fe³⁺ and Cu²⁺. These complexes exhibit enhanced thermal stability (decomposition >400°C), suitable for high-temperature catalysts .

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Physicochemical Properties

CompoundSubstituent (Position)logPMelting Point (°C)
4-Hydroxy-1-methyl-7-phenoxyPhenoxy (7)3.2255
4-Hydroxy-1-methyl-3-phenylPhenyl (3)2.8260
4-Hydroxy-7-methoxy-1-methylMethoxy (7)2.5245

Phenoxy substitution enhances lipophilicity but reduces solubility compared to methoxy groups.

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